N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

Catalog No.
S13092130
CAS No.
914644-29-4
M.F
C20H14N2O2S
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-...

CAS Number

914644-29-4

Product Name

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

IUPAC Name

N-[3-(naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H14N2O2S/c1-12(23)22-20-18(16-9-10-21-11-17(16)25-20)19(24)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,22,23)

InChI Key

UDOFVEKNKTUUEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a compound characterized by its unique structure, which combines a thieno[2,3-c]pyridine core with a naphthalene-1-carbonyl moiety and an acetamide group. Its molecular formula is C18_{18}H16_{16}N2_2O2_2S, with a molecular weight of approximately 346.402 g/mol. The compound's structure features a thieno[2,3-c]pyridine ring system, which is known for its biological activity and potential medicinal applications.

Typical of amides and heterocycles. Key reactions include:

  • Acylation: The acetamide group can participate in acylation reactions, potentially forming derivatives that enhance biological activity.
  • Nucleophilic Substitution: The thieno[2,3-c]pyridine moiety can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction: The carbonyl group in the naphthalene moiety may be reduced to alcohols or other functional groups under appropriate conditions.

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has shown promising biological activities, particularly as an inhibitor of certain enzymes and receptors. Compounds with similar structures have been evaluated for their anticancer properties and as inhibitors of specific kinases and cytochrome P450 enzymes. The biological mechanisms often involve interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

The synthesis of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves multi-step organic synthesis techniques:

  • Formation of Thieno[2,3-c]pyridine: Starting from appropriate precursors such as 2-mercaptonicotinonitrile derivatives reacted with chloroacetyl derivatives under basic conditions.
  • Acylation: The resulting thieno[2,3-c]pyridine can be acylated using naphthalene-1-carbonyl chloride to introduce the naphthalene moiety.
  • Finalization: The final product is obtained through purification methods such as recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery for cancer therapies or enzyme inhibition.
  • Biochemistry: In studies involving enzyme kinetics and metabolic pathways.
  • Material Science: Possible use in developing novel materials due to its unique electronic properties.

Interaction studies often focus on the binding affinity of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide with target proteins or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to elucidate these interactions. These studies provide insights into the compound's mechanism of action and its potential therapeutic effects.

Several compounds share structural similarities with N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide, including:

  • Thieno[2,3-b]pyridine derivatives: Often studied for their kinase inhibitory activity.
  • Benzothieno[2,3-c]pyridines: Known for anticancer properties and enzyme inhibition.
  • Thienopyridine analogs: Used in cardiovascular therapies due to their antiplatelet effects.

Comparison Table

Compound NameStructure TypeNotable Activity
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamideThieno[2,3-c]pyridinePotential anticancer activity
6-Amino-thieno[2,3-b]pyridineThieno[2,3-b]pyridineKinase inhibitor
Benzothieno[2,3-c]pyridineBenzothieno[2,3-c]pyridineAnticancer activity
4-AcetylthienopyridineThienopyridine analogAntiplatelet effects

The uniqueness of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide lies in its specific combination of functionalities that may enhance its biological efficacy compared to other compounds in the same class. Its distinct structural features allow for targeted interactions with biological macromolecules, potentially leading to novel therapeutic applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

346.07759887 g/mol

Monoisotopic Mass

346.07759887 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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